5-Azaspiro[3.5]nonan-7-ol
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Overview
Description
5-Azaspiro[3.5]nonan-7-ol is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-7-ol typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operational steps, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, amines, and ketones .
Scientific Research Applications
5-Azaspiro[3.5]nonan-7-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with unique properties for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind efficiently to active sites, modulating the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction can lead to the reduction of quinone substrates, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 7-Azaspiro[3.5]nonane-2-ol
- N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Uniqueness
5-Azaspiro[3.5]nonan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinities and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-2-5-8(9-6-7)3-1-4-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUJBFSYTNTDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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